molecular formula C7H12N2O2 B160188 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone CAS No. 135581-16-7

1-(4-(Hydroxyimino)piperidin-1-yl)ethanone

Cat. No.: B160188
CAS No.: 135581-16-7
M. Wt: 156.18 g/mol
InChI Key: LGYZFQBEYRBOFM-UHFFFAOYSA-N
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Description

1-(4-(Hydroxyimino)piperidin-1-yl)ethanone is a chemical compound with the CAS Registry Number 135581-16-7 . It has a molecular formula of C7H12N2O2 and is offered with a high purity level of 95.0% . This piperidine derivative is characterized by a hydroxyimino functional group, a feature that makes it a valuable intermediate in medicinal chemistry research and development . Researchers utilize this compound in the synthesis and exploration of novel pharmacologically active molecules. It is supplied as a research-grade material and is strictly for laboratory use as a chemical building block. This product is labeled with standard safety phrases and is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use. Please refer to the relevant Safety Data Sheet for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyiminopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-6(10)9-4-2-7(8-11)3-5-9/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYZFQBEYRBOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577128
Record name 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135581-16-7
Record name 1-[4-(Hydroxyimino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 4 Hydroxyimino Piperidin 1 Yl Ethanone and Analogues

Established Synthetic Routes to Piperidine (B6355638) Oximes

The creation of the oxime functionality on a piperidine ring is a critical step in the synthesis of the target compound. This is typically achieved after the formation of the core heterocyclic structure.

Condensation Reactions with Hydroxylamine (B1172632) for Oxime Formation

The most direct and widely employed method for the synthesis of piperidin-4-one oximes is the condensation reaction of a corresponding piperidin-4-one with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). This reaction is a classic method for forming oximes from ketones and aldehydes. nsf.gov

The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the piperidin-4-one. This is followed by dehydration to yield the oxime. The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by the presence of a base to neutralize the acid released if a hydroxylamine salt is used.

A variety of substituted piperidin-4-one oximes have been synthesized using this method, demonstrating its versatility. ajchem-a.comresearchgate.net For instance, vanillin-derived piperidin-4-one oxime esters have been prepared through a multi-step synthesis that includes an oximation step. ajchem-a.com The reaction conditions can be optimized to achieve high yields of the desired oxime product.

Multistep Synthesis Approaches for Complex Piperidine Derivatives

The synthesis of more complex or highly substituted piperidine derivatives often requires multistep approaches. researchgate.net These routes allow for the precise installation of various functional groups and control of stereochemistry. While the final step may still be a condensation reaction to form the oxime, the preceding steps to construct the functionalized piperidone precursor are crucial.

Strategies for accessing highly functionalized piperidines are diverse and include: researchgate.net

Dearomative functionalization of pyridines: This approach involves the stepwise addition of functional groups to an aromatic pyridine (B92270) ring, followed by reduction to the piperidine. researchgate.net

Domino reactions: A sequence of reactions occurs in a single pot, which can efficiently build molecular complexity. For example, a domino reaction involving the ring-opening of activated azetidines followed by cyclization with alkynes can produce tetrahydropyridines, which can be further functionalized and reduced. researchgate.net

Multicomponent reactions (MCRs): Three or more starting materials react in a single operation to form a complex product. MCRs offer a rapid and efficient way to synthesize diverse libraries of piperidine derivatives. ajchem-a.com

These multistep strategies provide access to a wide array of piperidone precursors that can then be converted to their corresponding oximes, including analogues of 1-(4-(hydroxyimino)piperidin-1-yl)ethanone.

Synthesis of the Acetyl Piperidine Skeleton

The formation of the 1-acetyl-4-piperidone (B160193) skeleton is a prerequisite for the final oximation step to produce this compound. This involves the construction of the piperidine ring and the subsequent or concurrent introduction of the acetyl group at the nitrogen atom.

Formation of the Piperidine Ring System

The piperidine ring is a common structural motif in pharmaceuticals and natural products, and numerous methods have been developed for its synthesis. nih.gov Key strategies include:

Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines is a fundamental and widely used method for obtaining piperidines. organic-chemistry.orgresearchgate.net Various catalysts, such as palladium on carbon (Pd/C) or rhodium, are employed for this transformation, often under hydrogen pressure. nih.gov

Intramolecular Cyclization: Many synthetic routes rely on the cyclization of an acyclic precursor containing a nitrogen atom and a suitable electrophilic center. nih.gov These cyclizations can be promoted by various means, including:

Reductive Amination: The intramolecular reaction of an amine with a ketone or aldehyde functionality within the same molecule. nih.govbeilstein-journals.org

Michael Addition (Aza-Michael Reaction): The intramolecular addition of an amine to an α,β-unsaturated carbonyl compound is a powerful tool for constructing the piperidine ring. rsc.orgntu.edu.sg

Radical Cyclization: The use of radical intermediates to form the C-N or C-C bond that closes the ring. nih.gov

Diels-Alder Reaction: A [4+2] cycloaddition reaction between a diene and an imine (a dieneophile) can be used to construct the six-membered ring of a tetrahydropyridine, which can then be reduced to a piperidine. nih.govbeilstein-journals.org

The choice of method depends on the desired substitution pattern and the availability of starting materials.

Introduction of the Acetyl Moiety to the Piperidine Nitrogen

The N-acetylation of a pre-formed piperidine ring is a straightforward and common transformation. This is typically achieved by reacting the piperidine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a base to scavenge the acidic byproduct. rsc.org

The reaction involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acetylating agent. The reactivity of the piperidine nitrogen can be influenced by steric hindrance around the nitrogen atom. rsc.orgresearchgate.net For the synthesis of this compound, N-acetyl-4-piperidone is a key intermediate. chemicalbook.com This compound can be synthesized from 4-piperidone (B1582916) or its precursors.

Reactant 1 Reactant 2 Product Typical Conditions
PiperidineAcetyl Chloride1-AcetylpiperidineBase (e.g., triethylamine), inert solvent
PiperidineAcetic Anhydride1-AcetylpiperidineOptional base, neat or in a solvent
4-PiperidoneAcetic AnhydrideN-Acetyl-4-piperidoneHeating

This table presents common methods for the N-acetylation of piperidines.

Precursor Synthesis via Michael-type Addition or Cyclization Reactions

The synthesis of 4-piperidone precursors, which are essential for creating the target molecule, often utilizes Michael-type additions and other cyclization strategies.

The double aza-Michael addition of a primary amine to a divinyl ketone is an efficient method for the synthesis of N-substituted 4-piperidones. kcl.ac.ukacs.org This reaction constructs the piperidine ring in a single step with high atom economy. For example, the reaction of benzylamine (B48309) with divinyl ketone yields N-benzyl-4-piperidone.

Another classical and widely used method is the Dieckmann condensation. dtic.milresearchgate.net This intramolecular condensation of a diester is used to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For the synthesis of N-substituted 4-piperidones, a primary amine is first reacted with two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate) to form a diester, which then undergoes Dieckmann cyclization. dtic.milresearchgate.net

Reaction Type Key Reactants Intermediate/Product Key Features
Double Aza-Michael AdditionPrimary Amine, Divinyl KetoneN-Substituted-4-piperidoneAtom-efficient, often one-pot
Dieckmann CondensationPrimary Amine, Acrylate EsterDiester -> β-Keto Ester -> N-Substituted-4-piperidoneMulti-step, classic method
Nazarov CyclizationDivinyl Ketone4-PiperidoneAcid-catalyzed cyclization

This table summarizes key cyclization strategies for the synthesis of 4-piperidone precursors.

Derivatization of Piperidin-4-one Precursors to Form the Oxime

The synthesis of this compound is fundamentally achieved through the derivatization of its ketone precursor, N-acetyl-4-piperidone. This transformation is a classic condensation reaction known as oximation, which involves treating the ketone with hydroxylamine or one of its salts, most commonly hydroxylamine hydrochloride.

Typically, the reaction is conducted in a protic solvent such as ethanol or a mixture of ethanol and water. When hydroxylamine hydrochloride is used, a mild base like sodium acetate (B1210297) or pyridine is often added to the reaction mixture. The base serves to neutralize the hydrochloric acid as it is liberated, which drives the reaction toward the product and prevents the protonation of the hydroxylamine, maintaining its nucleophilicity. The reaction progress is monitored, and upon completion, the product, this compound, can be isolated through standard workup procedures, often involving precipitation and filtration.

Advanced Synthetic Techniques in Piperidine Oxime Chemistry

While the classical condensation reaction is robust, modern synthetic methodologies offer pathways to enhance efficiency, reduce environmental impact, and access a wider array of derivatives.

Electrochemical Synthesis Pathways for Related Acetyl Piperazine (B1678402)/Piperidine Derivatives

Electrochemical synthesis, or electrosynthesis, provides a green and powerful alternative to conventional chemical reactions by using electricity to drive chemical transformations. This method avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reactions and higher selectivity. While specific literature on the direct electrochemical synthesis of this compound is limited, the principles are applicable to the synthesis of piperidine derivatives.

For instance, electroreductive cyclization has been successfully employed to synthesize piperidine and pyrrolidine (B122466) rings from imines and dihaloalkanes. beilstein-journals.orgnih.gov This demonstrates the utility of electrochemistry in forming the core piperidine structure. Furthermore, anodic oxidation has been used for the α-methoxylation of N-formylpiperidine, creating a key intermediate for further functionalization. nih.gov Such techniques could potentially be adapted for transformations involving the piperidine core or related precursors, offering a more sustainable and controlled synthetic route. The use of flow microreactors in electrochemical synthesis further enhances efficiency and scalability by providing a large surface-area-to-volume ratio. beilstein-journals.orgnih.gov

Microwave-Assisted Synthesis Methodologies for Heterocyclic Compounds

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry for its ability to dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. tsijournals.com This technique utilizes microwave irradiation to produce efficient internal heating of the reaction mixture.

In the context of heterocyclic chemistry, microwave assistance has been applied to a wide range of reactions, including the synthesis of piperidine-containing compounds. tsijournals.commdpi.comnih.gov The condensation reaction to form oximes is particularly well-suited for microwave heating. The rapid and uniform heating can lead to higher yields and improved purity of the final product, this compound, by minimizing the formation of side products that can occur with prolonged heating under conventional methods. For example, microwave irradiation has been successfully used in the synthesis of various piperidine-containing pyrimidines and quinolines, showcasing its broad applicability. tsijournals.commdpi.comnih.gov This methodology is especially valuable for the rapid generation of libraries of analogues for biological screening.

Green Chemistry Approaches in Piperidine Derivative Synthesis

The principles of green chemistry focus on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov These approaches are increasingly being applied to the synthesis of piperidine derivatives to create more sustainable and environmentally friendly processes. nih.govresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, ethanol, or novel media such as deep eutectic solvents.

Atom Economy: The oximation reaction itself is highly atom-economical, with water being the only byproduct. Designing synthetic routes that maximize this principle is a core tenet of green chemistry.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. For instance, organocatalysts like piperidine have been used effectively in multicomponent reactions to build complex molecular scaffolds under ambient conditions. researchgate.net

Energy Efficiency: As discussed, microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times. tsijournals.com

New methods for producing key piperidine intermediates from bio-renewable sources are also being explored, further aligning the synthesis with green chemistry principles. rsc.org

Optimization of Reaction Conditions and Yields for Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and reaction time. For the synthesis of this compound from N-acetyl-4-piperidone, several parameters can be systematically adjusted. acs.org

Key factors for optimization include:

Choice of Base: The type and amount of base can influence the reaction rate. Common bases include sodium acetate, pyridine, and triethylamine.

Solvent System: The polarity and protic nature of the solvent can affect the solubility of reactants and the stability of intermediates. Ethanol, methanol, and aqueous mixtures are frequently used.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of degradation products. The optimal temperature balances reaction speed with product stability.

Reactant Stoichiometry: Varying the molar ratio of hydroxylamine to the ketone precursor can push the equilibrium towards the product.

Reaction Time: Monitoring the reaction (e.g., by TLC or LC-MS) allows for quenching it at the point of maximum product formation, preventing subsequent degradation.

The following interactive table illustrates a hypothetical optimization study for the oximation of N-acetyl-4-piperidone. By adjusting the parameters, one can observe the impact on the reaction yield.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolSodium Acetate251278
2EthanolSodium Acetate78 (Reflux)392
3MethanolPyridine65 (Reflux)488
4Water/Ethanol (1:1)Sodium Hydroxide50595
5IsopropanolTriethylamine82 (Reflux)685

This systematic approach allows for the development of a robust and efficient protocol for the synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Hydroxyimino Piperidin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms. Due to the presence of an amide bond, the compound can exist as two slowly interconverting rotamers (rotational isomers), which may lead to the duplication of signals in the NMR spectra. Furthermore, the oxime functional group can exist as E/Z isomers, potentially adding further complexity to the spectra. The following analysis considers the major expected signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The predicted chemical shifts, multiplicities, and integrations for this compound are based on the electronic effects of the neighboring functional groups—the electron-withdrawing acetyl and hydroxyimino groups.

The protons on the piperidine (B6355638) ring are split into two distinct groups: those adjacent to the nitrogen atom (positions 2 and 6) and those adjacent to the carbon bearing the oxime group (positions 3 and 5). The acetyl group's methyl protons are expected to appear as a sharp singlet. The hydroxyl proton of the oxime group typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-C(=O)CH₃~2.1Singlet (s)3H
Piperidine H-2, H-6 (axial/equatorial)~3.5 - 3.8Multiplet (m)4H
Piperidine H-3, H-5 (axial/equatorial)~2.4 - 2.7Multiplet (m)4H
=N-OH~9.0 - 11.0Broad Singlet (br s)1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. The spectrum is typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom.

The carbonyl carbon of the acetyl group is expected at the lowest field (highest ppm value) due to the strong deshielding effect of the oxygen atom. The carbon atom of the oxime group (C-4) also appears at a relatively low field. The piperidine ring carbons and the acetyl methyl carbon appear at higher fields.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(=O)CH₃~169
-C(=O)CH₃~21
Piperidine C-2, C-6~40 - 45
Piperidine C-3, C-5~30 - 35
Piperidine C-4 (=NOH)~155

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing correlations between nuclei. ceitec.cz

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, the COSY spectrum would show cross-peaks between the protons at positions 2/6 and 3/5 of the piperidine ring, confirming their connectivity within the ring system. ceitec.cz

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to the carbon atoms to which they are directly attached. ceitec.cz It would show correlations between the piperidine protons at C-2/C-6 and their corresponding carbon signals, the protons at C-3/C-5 and their carbons, and the methyl protons with the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. ceitec.cz Key HMBC correlations would include:

A cross-peak between the acetyl methyl protons (~2.1 ppm) and the carbonyl carbon (~169 ppm).

Correlations between the piperidine protons at C-2/C-6 and the carbonyl carbon, confirming the attachment of the acetyl group to the piperidine nitrogen.

Correlations between the piperidine protons at C-3/C-5 and the oxime carbon (C-4), confirming the position of the oxime group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. wikipedia.org The molecular formula for this compound is C₇H₁₂N₂O₂, with a calculated molecular weight of approximately 156.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 156. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 157.

Key fragmentation pathways would likely involve:

Loss of the acetyl group : A prominent fragment would be expected from the cleavage of the amide bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃), leading to a fragment ion corresponding to the 4-(hydroxyimino)piperidine cation.

Ring Cleavage : Fragmentation of the piperidine ring can occur through various pathways, leading to a series of smaller fragment ions.

Loss of hydroxyl radical : Cleavage of the N-OH bond could result in the loss of a hydroxyl radical (•OH).

Table 3: Predicted Mass Spectrometry Data

m/z ValuePredicted Assignment
157[M+H]⁺ (Protonated Molecule)
156[M]⁺˙ (Molecular Ion)
114[M - CH₂CO]⁺˙
43[CH₃CO]⁺

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.netamazonaws.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 4: Predicted IR Absorption Bands

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3400 (broad)O-H stretchOxime (-N-OH)
2850 - 2960C-H stretchAliphatic (piperidine and methyl)
1630 - 1660 (strong)C=O stretchTertiary Amide (-C=O)
1640 - 1690 (weak to medium)C=N stretchOxime (>C=N-)
930 - 960N-O stretchOxime (-N-O-)

The most prominent peak is expected to be the strong C=O stretch of the amide group. The O-H stretch from the oxime will likely be a broad band, while the C=N stretch may be weaker and appear in the same region as the carbonyl absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the amide carbonyl group (C=O) and the oxime group (C=N).

Neither of these groups is part of an extended conjugated system. Therefore, the expected absorptions are due to n → π* transitions and will occur in the ultraviolet region.

Amide Chromophore : The n → π* transition for the amide carbonyl group typically results in a weak absorption band around 210-220 nm.

Oxime Chromophore : The n → π* transition for the oxime group also gives rise to a weak absorption band in the UV region, often around 200-210 nm.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

For this compound, a crystallographic study would definitively establish the geometry of the oxime group and the conformation of the piperidine ring. Although specific crystallographic data for this compound is not widely published, studies on analogous substituted piperidin-4-one derivatives often reveal that the piperidine ring adopts a chair conformation to minimize steric strain. In such a conformation, the substituents can occupy either axial or equatorial positions.

The N-acetyl group introduces the possibility of rotational isomers (rotamers) due to hindered rotation around the amide C-N bond. The solid-state structure would reveal the preferred orientation of the acetyl group relative to the piperidine ring. Furthermore, the analysis would elucidate the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding, which are anticipated to involve the hydroxyl group of the oxime and the carbonyl oxygen of the acetyl group.

A complete crystallographic analysis would yield a detailed set of parameters, typically presented in a standardized format as shown in the hypothetical data table below.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1054.3
Z4
Density (calculated) (g/cm³)1.258
R-factor (%)4.5

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from an X-ray crystallographic analysis. No experimental data for the specific compound was found in the searched sources.

Elemental Analysis for Empirical Formula Determination and Purity

Elemental analysis is a crucial analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a primary indicator of its purity.

The chemical formula for this compound is C₇H₁₂N₂O₂. Based on this formula, the theoretical elemental composition can be calculated.

Interactive Table: Theoretical vs. Experimental Elemental Analysis of this compound

ElementTheoretical %Experimental % (Found)
Carbon53.83Value would be here
Hydrogen7.74Value would be here
Nitrogen17.94Value would be here
Oxygen20.49Value would be here

A high degree of agreement between the theoretical and found values would confirm the empirical formula and suggest a high level of purity for the analyzed sample of this compound.

Reactivity Profiles and Chemical Transformations of 1 4 Hydroxyimino Piperidin 1 Yl Ethanone

Reactions Involving the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group known for its ability to undergo a wide range of chemical transformations. Its reactivity stems from the nucleophilicity of the oxygen atom, the electrophilicity of the sp²-hybridized carbon, and the unique properties of the N-O bond.

O-Functionalization and Etherification Reactions of the Hydroxyimino Group

The hydroxyl group of the oxime in 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone can be readily functionalized through etherification. These reactions involve the substitution of the hydroxyl proton with an alkyl or acyl group, leading to the formation of oxime ethers. This transformation is significant as it can alter the molecule's steric and electronic properties and is often a preliminary step for other reactions, such as 1,3-dipolar cycloadditions.

The synthesis of O-substituted oximes typically proceeds by deprotonating the hydroxyl group with a suitable base to form a more nucleophilic oximate anion, which then reacts with an electrophilic alkylating or acylating agent.

Table 1: Reagents for O-Functionalization of Oximes

Reaction Type Reagent Class Specific Examples Product
O-Alkylation Alkyl halides Methyl iodide (CH₃I), Benzyl bromide (BnBr) O-Alkyl oxime ether
O-Acylation Acyl chlorides, Anhydrides Acetyl chloride (CH₃COCl), Acetic anhydride (B1165640) ((CH₃CO)₂O) O-Acyl oxime ester
O-Arylation Activated aryl halides 2,4-Dinitrofluorobenzene O-Aryl oxime ether

An example of a related O-functionalized compound is 1-[4-(2-Aminoethoxyimino)piperidin-1-yl]ethanone, which features an aminoethoxy group attached to the oxime oxygen. nih.gov Such derivatives are explored in medicinal chemistry to enhance the pharmacokinetic properties of parent compounds.

Reduction and Oxidation Transformations of the Oxime Moiety

The oxime functionality is susceptible to both reduction and oxidation, providing pathways to other important nitrogen-containing functional groups.

Reduction: The reduction of the oxime group in this compound is a valuable method for synthesizing the corresponding primary amine, 1-(4-aminopiperidin-1-yl)ethanone. The choice of reducing agent determines the reaction conditions and selectivity. Catalytic hydrogenation is a common and effective method.

Table 2: Common Reagents for Oxime Reduction

Reagent/Method Conditions Product
Catalytic Hydrogenation H₂, Pd/C, PtO₂ Primary Amine
Metal Hydrides Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) with additives Primary Amine

Oxidation: The oxidation of oximes can lead to various products depending on the oxidant used and the reaction conditions. Strong oxidizing agents can convert the oxime moiety into a nitro group. mdpi.com For instance, treatment of certain oximes with agents like peroxy acids can yield the corresponding nitro compounds. This transformation, however, can be challenging and may lead to side products depending on the substrate's stability. mdpi.com

Beckmann Rearrangement and Related Rearrangement Reactions

The Beckmann rearrangement is a classic and synthetically important reaction of ketoximes. wikipedia.orgmasterorganicchemistry.com When treated with an acid catalyst, the oxime of this compound is expected to rearrange to form a lactam—a cyclic amide. wikipedia.org This reaction involves the migration of one of the alkyl groups anti-periplanar to the hydroxyl group on the nitrogen atom.

For a cyclic ketoxime like this compound, this rearrangement results in ring expansion, yielding a seven-membered caprolactam derivative. The reaction is typically promoted by strong acids or other reagents that can convert the hydroxyl group into a good leaving group. organic-chemistry.orglibretexts.org

Mechanism of the Beckmann Rearrangement:

Protonation: The acid catalyst protonates the oxime's hydroxyl group, converting it into a good leaving group (H₂O). masterorganicchemistry.com

Migration/Rearrangement: The group anti to the leaving group migrates to the nitrogen atom in a concerted step, displacing the water molecule. This forms a nitrilium ion intermediate.

Hydrolysis: Water attacks the electrophilic carbon of the nitrilium ion.

Tautomerization: A final tautomerization step yields the stable lactam product.

Table 3: Catalysts and Reagents for Beckmann Rearrangement

Catalyst/Reagent Description
Brønsted Acids Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA)
Lewis Acids Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃)

This rearrangement is a cornerstone in industrial chemistry, most famously for the synthesis of caprolactam from cyclohexanone (B45756) oxime, the monomer used to produce Nylon 6. derpharmachemica.com

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The chemical nature of the nitrogen atom within the piperidine ring is fundamentally altered by the presence of the N-acetyl group (ethanone). This modification has profound implications for its reactivity.

N-Alkylation and N-Acylation Reactions

In a standard piperidine ring, the nitrogen atom is a secondary amine, making it nucleophilic and basic. However, in this compound, the nitrogen is part of an amide functionality. Due to resonance delocalization of the nitrogen's lone pair of electrons onto the adjacent carbonyl oxygen, this nitrogen is neither significantly basic nor nucleophilic.

Consequently, the piperidine nitrogen in this molecule does not readily undergo further N-alkylation or N-acylation reactions under standard conditions. Such reactions would require harsh conditions that would likely affect other parts of the molecule, or a preliminary chemical modification to remove the acetyl group and regenerate the secondary amine.

Influence of the Nitrogen Lone Pair on Ring Reactivity and Basicity

The delocalization of the nitrogen's lone pair into the carbonyl group has a dramatic effect on the basicity of the molecule. While a typical piperidine has a pKa value for its conjugate acid of around 11, the pKa of an amide is significantly lower, reflecting its much-reduced basicity. The nitrogen atom in this compound is essentially non-basic.

Transformations of the Acetyl Group

The N-acetyl group, an amide, is a key functional handle that influences the reactivity of the piperidine nitrogen and can be subjected to specific chemical transformations such as hydrolysis and reduction.

Hydrolysis: The amide bond of the acetyl group can be cleaved under acidic or basic conditions to yield 4-(hydroxyimino)piperidine. This reaction removes the acetyl protection from the piperidine nitrogen, converting the tertiary amide into a secondary amine. This transformation is fundamental for synthetic routes that require subsequent modification at the nitrogen position.

Reduction: The carbonyl of the N-acetyl group can be reduced to a methylene (B1212753) group, effectively converting the N-acetyl substituent into an N-ethyl group. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. It should be noted that LiAlH4 is also capable of reducing the oxime functionality. mdma.chstackexchange.com The complete reduction of this compound with a sufficient excess of LiAlH4 would be expected to yield 1-ethylpiperidin-4-amine. The reaction proceeds through the reduction of both the amide and the oxime. The reduction of oximes with LiAlH4 is a well-established method for the synthesis of primary amines. mdma.chdoubtnut.com

TransformationReagent(s)ProductFunctional Group Change
HydrolysisH₃O⁺ or OH⁻4-(Hydroxyimino)piperidineAmide → Secondary Amine
ReductionLithium Aluminum Hydride (LiAlH₄)1-Ethylpiperidin-4-amineAmide → Tertiary Amine; Oxime → Primary Amine
Table 1: Key Transformations of the Acetyl and Oxime Groups in this compound.

Regioselectivity and Stereoselectivity in Reactions of this compound

The concepts of regioselectivity and stereoselectivity are most prominently illustrated in the context of the Beckmann rearrangement of the oxime group.

Regioselectivity: The Beckmann rearrangement of a ketoxime involves the migration of an alkyl or aryl group to the nitrogen atom. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the oxime is derived from a symmetrical ketone (N-acetyl-4-piperidone). The two carbon atoms adjacent to the oxime carbon (C3 and C5 of the piperidine ring) are chemically equivalent. Therefore, migration of either the C3-C4 bond or the C5-C4 bond will result in the formation of the same product. This inherent symmetry means that the reaction is not regioselective by choice, but rather leads to a single, well-defined lactam product, 1-acetyl-1,4-diazepan-5-one.

Stereoselectivity: The Beckmann rearrangement is a stereospecific reaction. wikipedia.orgorganic-chemistry.org The group that migrates is the one that is positioned anti-periplanar to the leaving group on the oxime's nitrogen atom. wikipedia.orgorganic-chemistry.org Oximes can exist as (E) and (Z) isomers, and the stereochemistry of the starting oxime dictates the structure of the resulting amide or lactam. For the rearrangement to occur, the hydroxyl group of the oxime is typically converted into a better leaving group by treatment with reagents like sulfuric acid, phosphorus pentachloride, or tosyl chloride. wikipedia.org The migration of the anti-periplanar carbon-carbon bond and the departure of the leaving group occur in a concerted step. organic-chemistry.org Because the migrating group is a part of the piperidine ring, the rearrangement results in a ring expansion, yielding a seven-membered lactam (a caprolactam derivative).

Exploration of Novel Reaction Pathways and Mechanisms

Beyond simple functional group modifications, the structure of this compound is amenable to more complex and novel reaction pathways, with the Beckmann rearrangement being a prime example.

Beckmann Rearrangement: This classic rearrangement provides a pathway to synthesize lactams from cyclic ketoximes. wikipedia.org For this compound, this reaction is particularly significant as it leads to a ring expansion of the piperidine skeleton.

Mechanism : The reaction is initiated by the activation of the oxime hydroxyl group, converting it into a good leaving group. This is often achieved by protonation in a strong acid or by reaction with reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org The subsequent step involves a concerted 1,2-shift of the carbon group that is anti to the leaving group, which migrates from carbon to nitrogen. This migration results in the formation of a nitrilium ion intermediate. Finally, the nitrilium ion is attacked by water, which, after tautomerization, yields the final lactam product. masterorganicchemistry.com

Product : The Beckmann rearrangement of this compound results in the formation of 1-acetyl-1,4-diazepan-5-one . This transformation is a powerful method for converting a six-membered piperidine ring into a seven-membered diazepanone ring system, incorporating the oxime nitrogen into the ring backbone.

Compound Name
This compound
1-acetyl-1,4-diazepan-5-one
1-ethylpiperidin-4-amine
4-(hydroxyimino)piperidine
Lithium aluminum hydride
N-acetyl-4-piperidone
Phosphorus pentachloride
Sulfuric acid
Thionyl chloride
Tosyl chloride
Table 2: Compound Names Mentioned in the Article.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the theoretical and computational chemistry studies for the compound this compound. Despite the importance of computational methods in modern chemical research for predicting molecular structure, reactivity, and electronic properties, specific analyses for this particular molecule are not publicly available.

Computational techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are standard tools for investigating the electronic structure and geometry of molecules. DFT, in particular, is widely used for optimizing molecular geometry and calculating electronic properties due to its balance of accuracy and computational cost. Similarly, Hartree-Fock methods provide a fundamental approach to understanding electronic structure.

Furthermore, the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between these frontier molecular orbitals (FMOs) provides insights into the chemical stability and reactivity of a compound. Applications of FMO theory help in understanding reaction mechanisms.

Another powerful computational tool, Molecular Electrostatic Potential (MEP) mapping, illustrates the charge distribution within a molecule. This mapping is instrumental in predicting potential sites for electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding and binding site recognition in biological systems.

While numerous studies have applied these computational methods to a wide range of organic molecules, including various piperidine derivatives, specific data sets—such as optimized geometric parameters, HOMO-LUMO energy values, and MEP maps—for this compound could not be located in the reviewed literature. Consequently, a detailed article adhering to the requested scientific structure and containing specific research findings and data tables for this compound cannot be generated at this time. The absence of such dedicated research highlights a potential area for future investigation in the field of computational chemistry.

Theoretical and Computational Chemistry Studies of 1 4 Hydroxyimino Piperidin 1 Yl Ethanone

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis is particularly valuable for understanding electron delocalization, which plays a crucial role in molecular stability and reactivity.

A hypothetical table of significant donor-acceptor interactions based on the general principles of NBO analysis for similar structures is presented below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N1)π(C7=O2)Highn → π (Amide Resonance)
LP (O1)σ(N2-C4)Moderaten → σ
LP (N2)σ(C4-C3), σ(C4-C5)Moderaten → σ
σ (C-H)σ (C-N), σ* (C-C)Lowσ → σ*

Note: This table is illustrative and based on general principles for similar molecular fragments. Actual values would require specific DFT and NBO calculations for 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone.

Conformational Analysis using Computational Methods

The three-dimensional structure of this compound is not static; the piperidine (B6355638) ring can adopt various conformations, and rotation can occur around single bonds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformations (isomers) and quantifying the energy differences between them.

The piperidine ring in this compound is expected to predominantly adopt a chair conformation, as this minimizes steric and torsional strain. Within the chair conformation, the substituents—the acetyl group on the nitrogen and the hydroxyimino group on the C4 carbon—can be oriented in either axial or equatorial positions.

Computational studies on substituted piperidines have shown that the conformational preference is governed by a delicate balance of steric hindrance, electronic effects, and intramolecular interactions. bohrium.com For the N-acetyl group, steric hindrance generally favors an equatorial orientation to minimize interactions with the ring protons. However, the presence of the oxime group at the C4 position introduces additional complexity.

The hydroxyimino group itself can exist as E and Z isomers, further increasing the number of possible conformers. The relative energies of these conformers determine their population at a given temperature. A computational analysis would typically involve geometry optimization of all possible conformers to find the global minimum energy structure and the relative energies of other low-energy isomers.

A representative table of hypothetical conformational analysis results is provided below.

ConformerPiperidine Ring ConformationN-Acetyl OrientationHydroxyimino (C4) OrientationRelative Energy (kcal/mol)
1ChairEquatorialEquatorial (E-oxime)0.00 (Global Minimum)
2ChairEquatorialEquatorial (Z-oxime)0.5 - 1.5
3ChairEquatorialAxial (E-oxime)> 3.0
4Twist-Boat--> 5.0

Note: This table is illustrative. The actual relative energies would be determined through quantum chemical calculations.

Understanding the preferred conformation is critical as it dictates the molecule's shape, which in turn influences its physical properties and how it interacts with other molecules.

Reaction Mechanism Investigations via Computational Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, providing insights into reaction feasibility, kinetics, and selectivity.

For this compound, a key reaction to investigate computationally is its formation from 1-acetyl-4-piperidone (B160193) and hydroxylamine (B1172632). This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination.

Computational studies on similar oxime formation reactions have detailed the mechanism. ic.ac.uk The reaction typically proceeds through the following key steps:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a better nucleophile than its oxygen, attacks the electrophilic carbonyl carbon of 1-acetyl-4-piperidone. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A series of proton transfers, often mediated by solvent molecules, occurs to neutralize the charges within the intermediate.

Dehydration: The intermediate then eliminates a molecule of water to form the C=N double bond of the oxime.

DFT calculations can be used to locate the transition state for each step and calculate the activation energy. The rate-determining step is typically the one with the highest activation energy. Computational models have shown that the dehydration step is often rate-limiting for oxime formation. figshare.com

Furthermore, computational investigations can explore other potential reactions of this compound, such as its hydrolysis back to the ketone or its participation in cycloaddition reactions. rsc.org These studies provide a molecular-level understanding of the compound's reactivity and potential transformations.

Prediction of Chemical Properties and Interactions via Computational Models

Beyond structure and reactivity, computational models can predict a wide range of chemical and physical properties of this compound. These predictions are valuable in various fields, from materials science to drug discovery.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: In medicinal chemistry, computational models are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. researchgate.netresearchgate.netnih.goviapchem.org While specific ADMET predictions for this compound are not available in the provided search results, general QSAR models for piperidone derivatives have been developed. researchgate.net These models use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) to predict biological activity or physicochemical properties.

A hypothetical table of predicted ADMET properties is shown below.

PropertyPredicted ValueInterpretation
Molecular Weight156.19 g/mol Compliant with Lipinski's Rule of Five
logP (Octanol-Water Partition Coefficient)0.5 - 1.5Indicates moderate lipophilicity
Topological Polar Surface Area (TPSA)50 - 70 ŲSuggests good intestinal absorption
Human Intestinal AbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier PermeationLow to ModeratePotential for CNS activity needs further investigation
Ames MutagenicityLikely Non-mutagenicLow risk of genotoxicity

Note: These are hypothetical values based on the general structural features of the molecule. Accurate predictions require the use of validated QSAR and ADMET prediction software.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and hydroxylamino groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone from reaction mixtures, byproducts, and impurities, as well as for the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like many oxime derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be effective. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the molecule is expected to have a chromophore that absorbs in the UV region. A simple, sensitive, and accurate RP-HPLC method has been established for the determination of piperidine (B6355638), a related structural moiety, using pre-column derivatization. nih.gov Cation-exchange HPLC has also been shown to be effective for the detection and quantification of pyridinium (B92312) oximes in various matrices. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30°C)

This table presents a hypothetical set of parameters and would require optimization for the specific compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer advantages in terms of throughput and the ability to resolve closely related impurities. The mobile and stationary phases would be similar to those used in HPLC, but the system would be optimized for higher pressures and lower flow rates. UPLC methods are frequently employed for the analysis of piperidine derivatives in various research contexts.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some oximes can be analyzed directly by GC, others may require derivatization to increase their volatility and thermal stability. baua.de For this compound, derivatization of the hydroxyl group of the oxime, for instance, through silylation, could be necessary to prevent degradation in the injector port and on the column. nih.gov A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for detection. A GC-based method has been developed for monitoring ketoximes in workplace air, which involves desorption and analysis using a nitrogen-selective detector. baua.de

Table 2: Potential GC Parameters for Derivatized this compound

ParameterCondition
Column Capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Injector Temperature 250°C
Oven Program Temperature gradient (e.g., 100°C to 250°C)
Detector FID or NPD
Detector Temperature 280°C

This table provides a representative set of parameters that would need to be optimized.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and qualitative analysis of chemical reactions. It can be used to monitor the progress of the synthesis of this compound by observing the disappearance of starting materials and the appearance of the product spot. Different solvent systems can be tested to achieve optimal separation on the TLC plate, which is typically coated with silica (B1680970) gel. Visualization can be achieved under UV light or by staining with a suitable reagent, such as potassium permanganate. TLC is a common method for the separation and analysis of oximes. nih.gov

Spectrophotometric and Spectrofluorometric Methods for Quantification

Spectroscopic techniques offer alternative or complementary methods for the quantification of this compound.

Spectrophotometric methods are often based on the development of a colored product through a chemical reaction. For oximes, a colorimetric method based on acid-catalyzed hydrolysis and subsequent measurement of the liberated hydroxylamine (B1172632) after oxidation to nitrite (B80452) has been reported. acs.org Another approach involves the reaction of oximes with aromatic hydrazines to form products that can be evaluated spectroscopically. google.com The UV-Vis spectrum of this compound itself could also be used for quantification if a suitable wavelength with sufficient absorbance and minimal interference from other components is identified. The deprotonation of oximes to form oximate anions in basic solutions leads to a shift in the UV-Vis absorbance spectrum, which can be utilized for analysis. researchgate.net

Spectrofluorometric methods, which measure the fluorescence of a compound, can offer higher sensitivity than spectrophotometry. While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag could be employed. Alternatively, the formation of fluorescent complexes, for instance with metal ions, could be explored for quantification. The fluorescence of certain compounds can be enhanced in the presence of nanoparticles or through the formation of chelation complexes, a principle that could potentially be applied to this compound. mdpi.com

Electrochemical Analytical Methods for Redox Behavior

Electrochemical methods can provide valuable information about the redox properties of this compound and can also be used for its quantification. Cyclic voltammetry (CV) is a key technique for studying the oxidation and reduction processes of a molecule. The hydroxyimino group and the piperidine ring can both exhibit electrochemical activity. The oxidation of N-hydroxy compounds is dependent on the redox potential difference between the substrate and the electrode. researchgate.net Studies on piperidine derivatives have shown that they can be analyzed using electrochemical techniques to understand their adsorption and inhibition behavior, as well as for synthetic applications. researchgate.netnih.govnih.gov A CV experiment for this compound would likely reveal information about its oxidation and reduction potentials, which are characteristic of the molecule and can be used for its identification and quantification.

Table 3: Illustrative Parameters for Cyclic Voltammetry Analysis

ParameterCondition
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with a supporting electrolyte (e.g., TBAPF₆)
Scan Rate 100 mV/s
Potential Range Dependent on the compound's redox window

This table outlines typical conditions for a cyclic voltammetry experiment.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive characterization and quantification of chemical compounds in complex matrices. For a molecule such as this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide unparalleled sensitivity and selectivity. These methods are crucial in pharmaceutical research for impurity profiling, metabolite identification, and pharmacokinetic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for this compound. The combination of the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry allows for the effective resolution of the analyte from a mixture and its unambiguous identification based on its mass-to-charge ratio (m/z).

Methodology and Research Findings:

In a typical LC-MS/MS method for analyzing piperidine derivatives, reversed-phase chromatography is often employed. nih.govnih.gov An analytical column, such as a C18, is commonly used to separate the compound from other components in the sample matrix. nih.gov The mobile phase usually consists of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent like acetonitrile or methanol. nih.govnih.gov

Detection is achieved using a mass spectrometer, typically with an electrospray ionization (ESI) source, which is well-suited for polar molecules containing nitrogen, like the target compound. The ESI source generates protonated molecules [M+H]⁺ in positive ion mode. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is utilized. In this mode, the precursor ion (the [M+H]⁺ ion of the analyte) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly reduces background noise and improves the limit of detection. nih.gov

While specific studies on this compound are not prevalent in public literature, the analytical approach can be inferred from methods developed for structurally related compounds, such as impurities in the antipsychotic drug Risperidone, which also contains a piperidine moiety. researchgate.netrasayanjournal.co.in For instance, the analysis of Risperidone and its related substances often involves LC-MS/MS to detect and quantify impurities at very low levels. nih.govderpharmachemica.com

Table 1: Representative LC-MS/MS Parameters for Analysis of a Piperidine Derivative Note: This table is a representative example based on typical methods for similar compounds and is not derived from a specific analysis of this compound.

ParameterCondition
Chromatography SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS/MS Transition (Hypothetical)Precursor Ion [M+H]⁺ → Product Ion
Limit of Quantification (LOQ)Typically in the low ng/mL range

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. thermofisher.com For a compound like this compound, direct analysis by GC-MS could be challenging. The presence of the polar hydroxyimino group may lead to poor chromatographic peak shape and potential thermal degradation in the high-temperature environment of the GC inlet and column. researchgate.net

Methodology and Research Findings:

To overcome these challenges, a derivatization step is often necessary before GC-MS analysis of oximes. nih.govnih.gov Silylation is a common derivatization technique where active hydrogens, such as the one in the hydroxyimino group, are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. nih.gov

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms or similar). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a "chemical fingerprint," which can be compared against spectral libraries for identification. thermofisher.com

Research on the GC-MS analysis of oximes has shown that dehydration can sometimes occur under the thermal stress of the GC inlet, potentially converting the oxime into a nitrile. researchgate.net This highlights the importance of optimizing GC conditions or choosing LC-MS as a more robust alternative for this class of compounds.

Table 2: Potential GC-MS Parameters for Analysis of a Derivatized Piperidine Oxime Note: This table presents a hypothetical method for the TMS-derivatized compound, as direct analysis is often problematic. This data is illustrative and based on general principles for oxime analysis.

ParameterCondition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC SystemGas Chromatograph with Autosampler
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier GasHelium, constant flow
Inlet Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C
Ionization SourceElectron Ionization (EI), 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Structure Activity Relationship Sar Studies on Piperidine Oxime Systems

Impact of Substitutions on the Piperidine (B6355638) Ring on Molecular Interactions

Substitutions on the piperidine ring of piperidine oxime derivatives can significantly influence their interaction with biological targets. The nature, position, and stereochemistry of these substituents can alter the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its binding affinity and selectivity.

Research has shown that the substitution pattern on the piperidine ring is a key determinant of biological activity. For instance, in a series of piperidine derivatives, it was observed that para-substitution on the ring was preferable to meta-substitution for a particular biological effect. researchgate.net The addition of a hydroxyl group was also found to enhance the inhibitory activity, suggesting that hydrogen bonding interactions play a crucial role in the binding of these compounds to their target. researchgate.net

In another study, the replacement of a piperazine (B1678402) ring with a piperidine ring in a series of compounds had a significant impact on their affinity for specific receptors. nih.gov This highlights the importance of the heterocyclic core in defining the pharmacological profile. Furthermore, the introduction of various substituents on the piperidine ring can modulate the compound's interaction with different receptor subtypes.

The interaction of piperidine derivatives with the nicotinic cholinergic receptor complex has been studied, revealing that modifications to the piperidine ring can alter the binding to both the acetylcholine (B1216132) binding site and the ion channel. rsc.org The structural flexibility of the piperidine ring allows it to adopt different conformations, which can be influenced by the nature of the substituents, further impacting its interaction with the binding pocket of a receptor. nih.gov

Table 1: Impact of Piperidine Ring Substitutions on Biological Activity

Substitution Position Substituent Effect on Activity Reference
Para Hydroxyl Increased inhibitory effect researchgate.net
Meta Various Generally less active than para-substituted analogs researchgate.net
General Replacement of Piperazine Significant change in receptor affinity nih.gov
Various Alkyl, Aryl, etc. Modulation of binding to receptor subtypes rsc.org

Influence of the Oxime Moiety Configuration (E/Z Isomerism) on Interactions

The configuration of the oxime moiety, specifically the E/Z isomerism, is a critical factor that can profoundly influence the biological activity of piperidine oxime derivatives. The different spatial arrangement of the hydroxyl group in the E and Z isomers can lead to distinct interactions with the amino acid residues in the binding site of a biological target.

Several studies have highlighted the significance of oxime stereochemistry in determining the pharmacological properties of various compounds. For many biologically active oximes, it has been observed that one isomer exhibits significantly higher activity than the other. researchgate.netchemspider.com This difference in activity is attributed to the specific orientation of the oxime's hydroxyl group, which can either facilitate or hinder key interactions, such as hydrogen bonding, with the receptor.

For instance, in a series of oxime-containing compounds, the Z-isomer was found to be more potent than the E-isomer, suggesting that the spatial orientation of the hydroxyl group in the Z-configuration is more favorable for binding to the target. researchgate.net The stereochemical configuration of the oxime is known to be a crucial factor in the activity of various drugs. nih.gov The rigid nature of the C=N double bond in the oxime group fixes the position of the hydroxyl group, leading to well-defined geometric isomers with potentially different biological profiles.

The determination of the predominant isomer is therefore a key aspect of SAR studies. In an investigation of substituted piperidin-4-one oxime ethers, the E-isomer was deduced to be the preferred orientation based on spectroscopic analysis. nih.gov This information is vital for understanding how these molecules orient themselves within a binding pocket and for designing more potent analogs.

Role of the N-Acetyl Group in Modulating Molecular Interactions and Binding Affinities

The N-acetyl group at the 1-position of the piperidine ring in 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone plays a significant role in modulating its molecular interactions and binding affinities. This functional group can influence the compound's properties in several ways, including its electronic distribution, conformational preferences, and steric profile.

The acetyl group is an amide, and the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group. This delocalization reduces the basicity of the piperidine nitrogen, which can be crucial for its interaction with biological targets. In many receptor-ligand interactions, the protonation state of a nitrogen atom is a key determinant of binding. By rendering the nitrogen non-basic, the N-acetyl group can prevent unwanted ionic interactions or allow the molecule to access binding sites that are not favorable for charged species.

In the context of drug design, N-acetylation is a common strategy to modify the physicochemical properties of a molecule. For example, in the synthesis of some benzoylpiperidine derivatives, the piperidine nitrogen is first N-acetylated to prevent side reactions, indicating that the acetyl group can modulate the reactivity of the amine. nih.gov Studies on bridged piperidine analogues have shown that N-acetylated derivatives can retain moderate affinity for their target receptors, suggesting that the N-acetyl group is a well-tolerated substituent that can be used to fine-tune the binding properties of a ligand. nih.gov The carbonyl oxygen of the acetyl group can also act as a hydrogen bond acceptor, potentially forming additional interactions within the binding pocket.

Stereochemical Considerations in Piperidine Oxime SAR

Beyond the E/Z isomerism of the oxime group, the stereochemistry of the piperidine ring itself is a critical factor in the structure-activity relationship of piperidine oxime derivatives. The presence of chiral centers on the piperidine ring can lead to different enantiomers or diastereomers, which may exhibit distinct biological activities and pharmacological profiles.

The enantioselective synthesis of piperidine-containing compounds is a major focus in medicinal chemistry, as different enantiomers of a chiral drug can have different, and sometimes opposing, biological effects. researchgate.netresearchgate.net The development of synthetic methods that allow for the controlled introduction of substituents at various positions on the piperidine ring in a regio- and stereocontrolled manner is therefore of great importance for SAR studies. researchgate.net

Table 2: Influence of Piperidine Ring Stereochemistry on Conformation

Substituent Pattern Preferred Conformation Reference
C-3 (H) and C-5 (H) Chair nih.gov
C-3 (Me) and C-5 (H) Chair nih.gov
C-3 (Me) and C-5 (Me) Twist-boat nih.gov

Computational SAR Approaches for Piperidine Oxime Derivatives

Computational methods play an increasingly important role in elucidating the structure-activity relationships of piperidine oxime derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide valuable insights into the molecular interactions governing the biological activity of these compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. osti.gov By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds and identify the key structural features that are important for activity. ajchem-a.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For piperidine oxime derivatives, docking studies can help to visualize the binding mode and identify the specific amino acid residues involved in the interaction. This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding affinities. Computational studies on piperidine-based compounds have successfully used docking to analyze binding modes and guide further optimization.

Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, allowing for the study of the conformational changes and the stability of the interactions over time. These simulations can help to validate the binding poses obtained from docking studies and provide a deeper understanding of the energetic factors that contribute to binding. By employing these computational approaches, researchers can rationalize experimental SAR data and make more informed decisions in the design and development of new piperidine oxime-based therapeutic agents.

Q & A

What are the established synthetic protocols for preparing 1-(4-(Hydroxyimino)piperidin-1-yl)ethanone and its structural analogs in academic research?

Answer:
Synthetic routes often involve multi-step reactions, including acylations and nucleophilic substitutions , to functionalize the piperidine core. For example:

  • Coupling reactions : Derivatives can be synthesized via Friedel-Crafts acylation using substituted benzoyl chlorides and piperidine precursors. Yields range from 40% to 99% depending on substituents and reaction conditions .
  • Reductive amination : Hydroxyimino groups can be introduced using hydroxylamine derivatives under controlled pH and temperature .
  • Optimization : Catalysts like m-CPBA (meta-chloroperbenzoic acid) for oxidation or NaBH4 for reduction improve reaction efficiency .

Table 1 : Representative Yields for Derivatives

DerivativeReaction TypeYield (%)Reference
Compound 43Bromobenzoylation64
Compound 55Phenylamination99
Compound 47Cyclohexylation40

How can researchers employ ¹H-NMR spectroscopy to confirm the structural integrity of this compound derivatives?

Answer:
¹H-NMR is critical for verifying substituent positions and conformational homogeneity:

  • Key peaks :
    • Methyl groups : Singlets at δ 2.11–2.15 ppm (acetyl methyl) confirm acylation .
    • Piperidine protons : Broad multiplets (δ 1.57–3.96 ppm) indicate axial/equatorial proton environments .
    • Aromatic protons : Coupling patterns (e.g., doublets at δ 7.51–8.07 ppm) validate substituent positions on aryl groups .
  • Coupling constants : J values (e.g., 10.7 Hz for axial protons) distinguish between chair and boat conformations in the piperidine ring .

Example : Compound 66 exhibits distinct peaks for sulfonylbenzoyl substituents (δ 7.94–8.07 ppm), confirming regioselective functionalization .

What methodological approaches are recommended for resolving contradictory spectral data encountered during the characterization of novel derivatives?

Answer:
Contradictions often arise from solvent effects , impurities , or conformational dynamics . Mitigation strategies include:

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzoylpiperidine derivatives) .
  • Variable temperature NMR : Resolve dynamic broadening by analyzing spectra at 298K vs. 318K .
  • Orthogonal techniques : Use LC-MS to confirm molecular weight and HPLC to assess purity (>95%) .
  • DFT calculations : Predict theoretical NMR shifts to validate experimental data .

What are the critical storage and handling precautions for this compound to ensure experimental reproducibility and safety?

Answer:

  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation of the hydroxyimino group .
  • Handling : Use gloveboxes for moisture-sensitive reactions and PPE (nitrile gloves, goggles) to avoid dermal exposure .
  • Decomposition : Avoid prolonged exposure to light, which can degrade the imine moiety .

How can reaction parameters be optimized to enhance the yield of this compound derivatives in multi-step syntheses?

Answer:
Key optimizations include:

  • Catalyst screening : Pd/C or CuI for cross-coupling reactions improves efficiency (e.g., 99% yield for Compound 55) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acylation steps .
  • Temperature control : Lower temperatures (−10°C) stabilize intermediates in imine formation .

Table 2 : Solvent Impact on Yield

SolventReaction TypeYield (%)
DMFAcylation92
THFAlkylation75
CH₂Cl₂Sulfonylation84

What experimental frameworks are utilized to assess the biological activity profiles of this compound-based compounds in pharmacological studies?

Answer:

  • Enzyme inhibition assays : Screen against targets like histamine receptors using fluorescence polarization .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (IC₅₀ values <10 µM indicate potency) .
  • Molecular docking : Predict binding affinities to receptors (e.g., H1/H4 ligands) using AutoDock Vina .

Example : Compound 59 showed dual H1/H4 antagonism, validated via radioligand displacement assays .

What orthogonal analytical techniques are essential for verifying the purity of this compound beyond NMR spectroscopy?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C₁₂H₁₆N₂O₂ requires m/z 220.272) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

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